

An In-depth Technical Guide to 1-Aziridinecarboxamide, N,N'-1,6-hexanediylibis-

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Aziridinecarboxamide, N,N'-1,6-hexanediylibis-

Cat. No.: B122226

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound **1-Aziridinecarboxamide, N,N'-1,6-hexanediylibis-**, a bifunctional aziridine derivative. The document details its molecular structure, physicochemical properties, and a potential synthetic route. While its primary application lies in industrial processes as a crosslinking agent, this guide also touches upon its noted biological activity. The information is presented to be a valuable resource for professionals in chemical research and development.

Molecular Structure and Identification

1-Aziridinecarboxamide, N,N'-1,6-hexanediylibis- is a chemical compound characterized by a central hexamethylene diamine core, which is N,N'-acylated with two aziridine-1-carboxamide groups.

The IUPAC name for this compound is N-[6-(aziridine-1-carbonylamino)hexyl]aziridine-1-carboxamide.^[1] It is also known by several synonyms, including Hexamethylenebis(ethyleneurea) and 1,6-Hexamethylenebis(ethyleneurea).^[1]

Molecular Formula: C₁₂H₂₂N₄O₂^[1]

Molecular Weight: 254.33 g/mol [\[1\]](#)

CAS Registry Number: 2271-93-4[\[1\]](#)

Canonical SMILES: C1CN1C(=O)NCCCCCCNC(=O)N2CC2

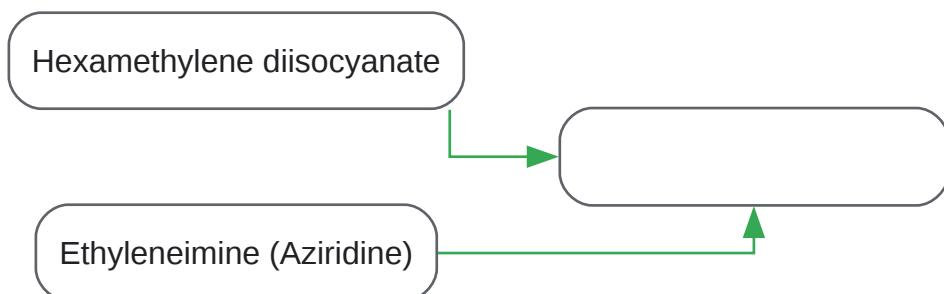
InChI Key: YVOQADGLLJCMOE-UHFFFAOYSA-N

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of **1-Aziridinecarboxamide, N,N'-1,6-hexanediylibis-**.

Physicochemical Properties

A summary of the key physicochemical properties of **1-Aziridinecarboxamide, N,N'-1,6-hexanediylibis-** is provided in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.


Property	Value	Source
Melting Point	106 °C (acetone)	[2]
Boiling Point	397.54 °C (rough estimate)	[2]
Density	1.233 ± 0.06 g/cm³ (20 °C, 760 Torr)	[2]
Refractive Index	1.6120 (estimate)	[2]
pKa	13.98 ± 0.20 (Predicted)	[2]
Storage Temperature	2-8°C	[2]

Synthesis

Synthetic Route

The primary synthetic route for **1-Aziridinecarboxamide, N,N'-1,6-hexanediylibis-** involves the reaction of hexamethylene diisocyanate with ethyleneimine (aziridine). This reaction is a nucleophilic addition of the aziridine nitrogen to the isocyanate groups.

The overall reaction can be depicted as follows:

[Click to download full resolution via product page](#)

Caption: Synthetic route to **1-Aziridinecarboxamide, N,N'-1,6-hexanediylibis-**.

Experimental Protocol (General Description)

Note: A detailed, step-by-step experimental protocol with specific reaction conditions and purification methods is not readily available in the public domain. The following is a generalized procedure based on the known reactivity of the starting materials.

- **Reaction Setup:** A solution of hexamethylene diisocyanate is prepared in a suitable aprotic solvent (e.g., acetone) in a reaction vessel equipped with a stirrer and a dropping funnel. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture.
- **Addition of Aziridine:** A stoichiometric amount of ethyleneimine (aziridine), dissolved in the same solvent, is added dropwise to the hexamethylene diisocyanate solution. The reaction is often exothermic, so the addition rate and temperature should be carefully controlled, potentially requiring external cooling.
- **Reaction Monitoring:** The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the isocyanate peak at $\sim 2270\text{ cm}^{-1}$).
- **Work-up and Isolation:** Upon completion, the reaction mixture is worked up to isolate the product. This may involve filtration to collect the precipitated product or removal of the solvent under reduced pressure.

- Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., acetone) to obtain the final product in high purity.
- Characterization: The identity and purity of the synthesized **1-Aziridinecarboxamide, N,N'-1,6-hexanediylibis-** would be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Applications and Biological Activity

Industrial Applications

The primary application of **1-Aziridinecarboxamide, N,N'-1,6-hexanediylibis-** is as a polyfunctional aziridine crosslinker.^[3] The strained three-membered aziridine rings are susceptible to ring-opening by nucleophiles, allowing the molecule to form covalent bonds with and between polymer chains. This crosslinking action can significantly improve the mechanical properties, chemical resistance, and adhesion of various materials, including:

- Adhesives
- Coatings
- Leather and Textile finishes
- Printing inks

Biological Activity

It has been noted that **1-Aziridinecarboxamide, N,N'-1,6-hexanediylibis-** was examined for its effects on deoxyribonucleic acid (DNA) formation.^{[2][3][4]} The high reactivity of the aziridine rings makes them potential alkylating agents, which can react with nucleophilic sites on DNA, leading to crosslinking and interference with DNA replication and transcription. This property is characteristic of many aziridine-containing compounds used as anticancer agents or chemosterilants.

Safety and Handling

1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- is classified as toxic if swallowed.^[4] Due to the reactive nature of the aziridine moieties, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- is a versatile molecule with significant industrial applications as a crosslinking agent. Its synthesis from readily available starting materials and the high reactivity of its aziridine functional groups make it a valuable component in the formulation of various polymeric materials. While its biological activity related to DNA interaction is noted, its primary utility lies in the materials science sector. Further research into detailed synthetic protocols and a broader understanding of its biological effects could open up new avenues for its application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N'-Hexamethylene-1,6-bis(1-aziridinecarboxamide) | C12H22N4O2 | CID 16758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N'-HEXAMETHYLENE-1,6-BIS(1-AZIRIDINECARBOXAMIDE) price,buy N,N'-HEXAMETHYLENE-1,6-BIS(1-AZIRIDINECARBOXAMIDE) - chemicalbook [m.chemicalbook.com]
- 3. Formamide, N,N'-1,6-hexanediylbis(N-(2,2,6,6-tetramethyl-4-piperidinyl)- | C26H50N4O2 | CID 14419064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N'-HEXAMETHYLENE-1,6-BIS(1-AZIRIDINECARBOXAMIDE) | 2271-93-4 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b122226#1-aziridinecarboxamide-n-n-1-6-hexanediylbis-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com